Synthetic Utility: Proven Key Intermediate in Bristol-Myers Squibb's AAK1 Inhibitor Patent
While direct competition data for the final drug candidate is proprietary, the compound's role as a specifically claimed synthetic intermediate for a family of AAK1 kinase inhibitors demonstrates a clear differentiation in application space over its analogs. This is a key differentiator from non-competing structures like 1-Bromo-4-fluoro-2-methoxybenzene, which are not cited in this high-value medicinal chemistry context [1].
| Evidence Dimension | Patented Application as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Explicitly described as a key intermediate for preparing AAK1 inhibitor compounds of Formula (I) in U.S. Patent US 8,703,953 B2. |
| Comparator Or Baseline | 1-Bromo-4-fluoro-2-methoxybenzene (a common difluorinated analog) has no cited role in the same or comparable AAK1 inhibitor patents. |
| Quantified Difference | Not quantifiable; qualitative difference in intellectual property and application scope. |
| Conditions | Analysis of patent literature (USPTO) and supporting documents on LookChem and PubChem. |
Why This Matters
For procurement decisions in drug discovery, the existence of a direct patent trail for a building block in a therapeutic program provides a high degree of confidence in its utility and a clear differentiation from analogs without such intellectual property backing.
- [1] Bristol-Myers Squibb Co. (2014). Aryl ether-base kinase inhibitors. U.S. Patent No. 8,703,953. https://patents.google.com/patent/US8703953B2/ View Source
